ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiazole and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the formation of the tetrahydrobenzothiophene ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Ethyl 2-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of benzothiazole and tetrahydrobenzothiophene moieties. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-27-20(25)18-13-7-3-5-9-15(13)28-19(18)22-17(24)11-12-23-14-8-4-6-10-16(14)29-21(23)26/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,22,24) |
InChI Key |
DLLRNSJBWRNWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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